molecular formula C21H28N2 B6105332 N-benzyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine

N-benzyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine

Cat. No. B6105332
M. Wt: 308.5 g/mol
InChI Key: YJAPHQMARSMSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine, also known as MPHP, is a synthetic stimulant drug that belongs to the class of cathinones. It is a white crystalline powder that is often sold as a research chemical. MPHP has gained popularity among researchers due to its potential applications in scientific research.

Scientific Research Applications

N-benzyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine has potential applications in scientific research, particularly in the field of neuroscience. It is commonly used as a reference standard in forensic and toxicological analyses. This compound has also been used to study the effects of cathinones on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased locomotor activity and reward-seeking behavior.

Mechanism of Action

N-benzyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased activation of postsynaptic receptors, leading to the characteristic stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory complications. It also increases locomotor activity and reward-seeking behavior, leading to potential addiction and abuse liability.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine has several advantages as a research chemical. It is readily available and relatively inexpensive, making it accessible to researchers. It is also stable and has a long shelf life, allowing for long-term storage and use. However, this compound has several limitations as well. It has potential health risks and safety concerns, and its use is subject to regulatory restrictions. Additionally, its effects on the central nervous system are complex and not fully understood, making it difficult to interpret its effects in experiments.

Future Directions

For research on N-benzyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine include the development of novel derivatives, investigation of long-term effects, and potential therapeutic applications.

Synthesis Methods

N-benzyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process that involves the reaction of benzylamine with acetone to form N-benzylacetoneimine. This intermediate is then reacted with methylamine and 2-phenylethylamine to form this compound. The final product is purified through recrystallization using a suitable solvent.

properties

IUPAC Name

N-benzyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-22(18-20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAPHQMARSMSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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